Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

lipophilicity membrane permeability logP comparison

Researchers needing membrane-permeable pyrazole scaffolds often face inconsistent lipophilicity with generic analogs. This 1H-pyrazole-4-carboxylate ester solves this with a distinct physicochemical profile (logP 3.65, logD₇.₄ 4.48, 0 HBD) optimized for intracellular target engagement. The N1-(4-chlorophenyl) and C5-propyl substituents ensure higher passive permeability than common methyl or des-chloro analogs, while the ethyl ester enables controlled hydrolysis for downstream salt screening. Supplied with rigorous analytical characterization for reproducible lead optimization.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS No. 175137-16-3
Cat. No. B066795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
CAS175137-16-3
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC
InChIInChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3
InChIKeyFHEOHDCVJDCEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Overview


Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a fully substituted pyrazole-4-carboxylate ester bearing a 4-chlorophenyl group at N1, a propyl chain at C5, and an ethyl ester at C4. The compound belongs to the 1H-pyrazole-4-carboxylate scaffold class, which is widely employed as a key intermediate in medicinal chemistry and agrochemical research . Predicted physicochemical properties indicate a calculated logP of 3.65, a topological polar surface area (PSA) of 44.12 Ų, zero hydrogen bond donors, and six freely rotatable bonds, positioning it as a lipophilic, non‑ionizable building block suitable for cell‑permeable probe design .

Why Generic Substitution Fails


Pyrazole-4-carboxylate esters that differ by a single substituent—methyl vs. propyl, chloro‑phenyl vs. unsubstituted phenyl, or ester vs. carboxylic acid—exhibit substantial differences in logP, logD, hydrogen‑bond donor count, and conformational flexibility. These variations directly influence membrane permeability, intracellular target engagement, and solubility, meaning that even structurally close analogs cannot be assumed to perform equivalently in cell‑based assays, synthetic transformations, or formulation workflows. The quantitative evidence in Section 3 demonstrates that Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate occupies a distinct lipophilicity and permeability envelope relative to its most common comparator compounds, making generic substitution a risk for any application where these properties are critical .

Quantitative Differentiation from Closest Analogs


Predicted logP Advantage over 5-Methyl Analog

The target compound exhibits an XLogP3 of 3.65, which is +0.64 log units higher than that of the 5‑methyl analog Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (XLogP3 = 3.01). This quantified lipophilicity increase reflects the substitution of the C5 methyl group with a propyl chain and predicts proportionally greater passive membrane permeability .

lipophilicity membrane permeability logP comparison

Lipophilicity Differentiation from Des-Chloro Analog

Removal of the 4‑chloro substituent (Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, CAS 116344-12-8) reduces calculated XLogP3 from 3.65 to 3.00, a difference of +0.65 log units attributable to the chlorine atom. The chloro substituent enhances lipophilicity without introducing a hydrogen‑bond donor, preserving the compound’s non‑ionizable character .

logP chloro substituent effect structure‑property relationship

Hydrogen-Bond Donor Absence vs. Carboxylic Acid Analog

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has zero hydrogen‑bond donors (HBD = 0), whereas the corresponding carboxylic acid (1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, CAS 175137-17-4) has one HBD (HBD = 1). The presence of even a single HBD can reduce passive membrane permeability by approximately 0.5–1.0 log unit in permeability assays [1].

hydrogen‑bond donor passive diffusion physicochemical property comparison

logD Advantage at Physiological pH vs. Acid Analog

At pH 7.4, the target compound exhibits an ACD/logD of 4.48 compared with 0.05 for the carboxylic acid analog (1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid). This >4 log unit difference indicates that the ester form remains highly lipophilic under physiological conditions, whereas the acid is predominantly ionized and poorly membrane‑permeable [1].

logD pH‑dependent lipophilicity cell‑based assay suitability

Conformational Flexibility Advantage Over Carboxylic Acid Analog

The target compound possesses six freely rotatable bonds, compared with four for the carboxylic acid analog. The additional two rotatable bonds in the ester‑propyl arm provide greater conformational freedom that can facilitate optimal binding site interactions in biological targets [1].

rotatable bonds conformational flexibility target engagement

Research and Industrial Applications


Lead Optimization for Intracellular Targets

The compound’s elevated logP (3.65 vs. 3.01 for the 5‑methyl analog) and high logD at pH 7.4 (4.48 vs. 0.05 for the acid analog) make it the preferred ester precursor in lead optimization programs requiring membrane‑permeable intermediates. The propyl chain and 4‑chlorophenyl group simultaneously raise lipophilicity while the ester masking prevents ionization, supporting synthesis of compound libraries aimed at intracellular enzymes and receptors .

Cell-Based Biological Screening Probes

Because logD at pH 7.4 is >4 log units higher than the carboxylic acid form, the target compound maintains passive membrane permeability suitable for cell‑penetrant probe design. Zero hydrogen‑bond donors further favor passive diffusion, enabling its use as a scaffold for fluorescent or biotinylated probes in live‑cell imaging and target engagement studies .

Agrochemical Intermediate Synthesis

The enhanced lipophilicity imparted by the propyl substituent (+0.64 logP over the methyl analog) and the chlorine atom (+0.65 logP over the des‑chloro analog) align with the property requirements of many agrochemical agents, where cuticular penetration and systemic mobility are critical. This compound serves as a strategically differentiated intermediate for the synthesis of pyrazole‑based insecticides and herbicides .

Crystallographic Derivatization and Salt-Formation Studies

The chlorine substituent provides an anomalous scattering signal for X‑ray crystallography, while the ethyl ester can be readily hydrolyzed to the acid for salt‑formation screens. The property differentiation (HBD = 0, logD 7.4 = 4.48) allows researchers to select the ester form when crystallizing neutral, lipophilic intermediates, reserving the acid form for salt formation when solubility must be increased .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.